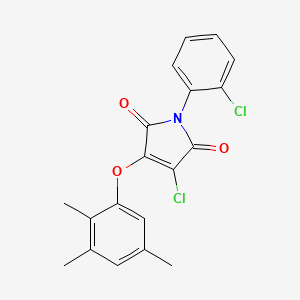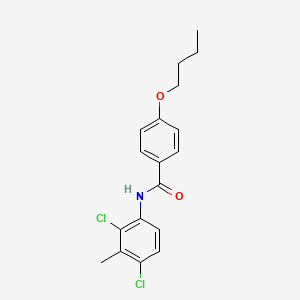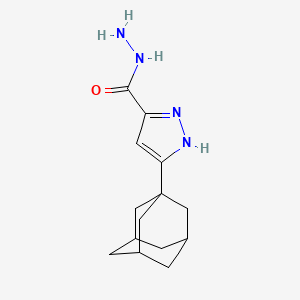
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione (CTPD) is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves its ability to bind to and inhibit the activity of protein kinase C and calmodulin-dependent protein kinase II. This inhibition leads to a decrease in the phosphorylation of downstream targets, which can affect a variety of cellular processes. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione can inhibit the proliferation of cancer cells and induce apoptosis. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In animal studies, 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been shown to have anti-tumor effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione in lab experiments is its specificity for protein kinase C and calmodulin-dependent protein kinase II. This allows researchers to investigate the role of these enzymes in cellular processes with greater precision. However, one limitation of using 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Direcciones Futuras
For research on 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione include investigating its potential use in the development of new therapeutic agents for cancer and inflammatory diseases. Additional studies are also needed to further elucidate the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione and its effects on cellular processes. Finally, the development of new analogs of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione may lead to compounds with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with 2,3,5-trimethylphenol to form 2-(2,3,5-trimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-1-(2,3,5-trimethylphenoxy)ethanone. The final step involves the reaction of this intermediate with 2-chloro-1-(2-chlorophenyl)ethanone and sodium hydride to form 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, including protein kinase C and calmodulin-dependent protein kinase II. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. 3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)-1H-pyrrole-2,5-dione has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-8-11(2)12(3)15(9-10)25-17-16(21)18(23)22(19(17)24)14-7-5-4-6-13(14)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZURDUUTXLANDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(2,3,5-trimethylphenoxy)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)


![7,8-dimethyl-2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5156123.png)

![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)
![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)